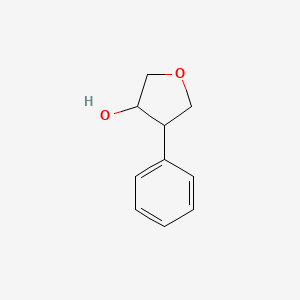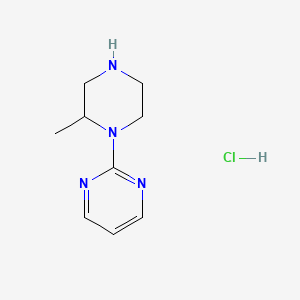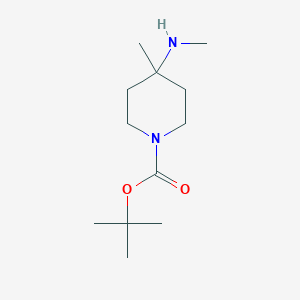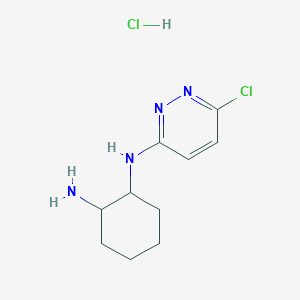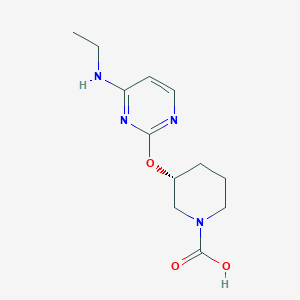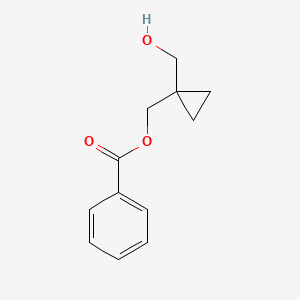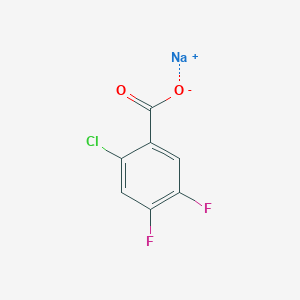![molecular formula C7H14N2 B3102633 5-Methyl-2,5-diazaspiro[3.4]octane CAS No. 1421374-01-7](/img/structure/B3102633.png)
5-Methyl-2,5-diazaspiro[3.4]octane
Vue d'ensemble
Description
Synthesis Analysis
The compound was first synthesized in 1962 by the reaction of two common organic compounds: acetone and hydrazine. A more recent synthesis approach involves the annulation of the cyclopentane ring and the four-membered ring . Three successful routes for the synthesis were developed .Molecular Structure Analysis
The molecular structure of 5-Methyl-2,5-diazaspiro[3.4]octane is represented by the Inchi Code: 1S/C7H14N2.2ClH/c1-9-4-2-3-7 (9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H . The molecular weight is 199.12 .Chemical Reactions Analysis
In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 126.200, a density of 1.0±0.1 g/cm3, and a boiling point of 174.4±8.0 °C at 760 mmHg . The molecular formula is C7H14N2 .Applications De Recherche Scientifique
Malaria Treatment
A novel diazaspiro[3.4]octane series was identified from a whole-cell high-throughput screening campaign. This series displayed activity against multiple stages of the parasite lifecycle of the human malaria parasite Plasmodium falciparum . This makes it an attractive starting point for a hit-to-lead medicinal chemistry optimization and biological profiling program .
Antitubercular Lead
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . The in vitro inhibitory activities of the synthesized compounds were assessed against Mycobacterium tuberculosis H37Rv . As a result, a remarkably potent antitubercular lead displaying a minimal inhibitory concentration of 0.016 μg/mL was identified .
Hepatitis B Treatment
The compound has been reported as a potential inhibitor of the hepatitis B capsid protein . This suggests its potential use in the treatment of hepatitis B .
Cancer Treatment
The compound has been identified as a potential menin-MLL1 interaction inhibitor . This suggests its potential use in the treatment of cancer .
MAP and PI3K Signaling Modulator
The compound has been reported as a potential modulator of MAP and PI3K signaling . This suggests its potential use in the modulation of these signaling pathways .
Dopamine D3 Receptor Antagonist
The compound has been identified as a potential selective dopamine D3 receptor antagonist . This suggests its potential use in the treatment of conditions related to the dopamine D3 receptor .
Diabetes Treatment
The compound has been reported as a potential VDAC1 inhibitor . This suggests its potential use in the treatment of diabetes .
Safety and Hazards
Orientations Futures
A small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block, exploring diverse variants of the molecular periphery, including various azole substituents . This suggests potential future directions in the development of new compounds using 5-Methyl-2,5-diazaspiro[3.4]octane as a building block.
Propriétés
IUPAC Name |
5-methyl-2,5-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-3-7(9)5-8-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSNDRXDYVEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,5-diazaspiro[3.4]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 7,9,9-trimethyl-](/img/structure/B3102576.png)
![(S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3102581.png)
